Calmidazolium

Calmodulin antagonism Phosphodiesterase inhibition Calcium signaling

Calmidazolium chloride delivers nanomolar calmodulin antagonism (PDE IC50 10 nM, Kd ~3 nM) unmatched by common alternatives—150-fold more potent than trifluoperazine and 25-fold stronger than W-7 against MLCK. Unlike lower-potency substitutes that risk false negatives in CaM-inhibition assays, this cell-permeable imidazolium enables robust CaM blockade at low concentrations, minimizing DMSO vehicle interference. Validated across SERCA1 (IC50 0.5 μM), TRPC6/ROCE, and apoptosis models (HA59T, ECC), it provides isoform-level pharmacological precision for calcium-signaling dissection.

Molecular Formula C31H23Cl6N2O+
Molecular Weight 652.2 g/mol
CAS No. 95013-41-5
Cat. No. B1211579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalmidazolium
CAS95013-41-5
Synonyms1-(bis(chlorophenyl)methyl)-3-(2,4-dichloro-beta-(2,4-dichlorobenzyloxy)phenethyl)imidazolinium chloride
calmidazolium
calmidazolium chloride
calmidazolium ion
R 24571
R-24571
Molecular FormulaC31H23Cl6N2O+
Molecular Weight652.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl
InChIInChI=1S/C31H23Cl6N2O/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36/h1-16,19,30-31H,17-18H2/q+1
InChIKeyCTKNMSVWMRRCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calmidazolium Chloride (R24571): Potent Calmodulin Antagonist for Ca2+-Signaling Research and Procurement


Calmidazolium chloride (R 24571, CAS 95013-41-5) is a cell-permeable calmodulin (CaM) antagonist belonging to the imidazolium class, derived from the antimycotic agent miconazole [1]. It functions by binding reversibly to CaM and inhibiting CaM-mediated enzyme activation across multiple target systems [2]. Calmidazolium antagonizes CaM-dependent phosphodiesterase (PDE) and CaM-induced erythrocyte Ca2+-transporting ATPase activation with IC50 values of 0.15 μM and 0.35 μM, respectively, and binds CaM with a Kd of approximately 3 nM [3]. Available commercially as the chloride salt (MW 687.70), Calmidazolium is typically supplied as a white to off-white solid with purity ≥95–98% by HPLC, soluble in DMSO or ethanol, and requires storage at −20°C for long-term stability .

Calmidazolium vs. Alternative Calmodulin Antagonists: Why Procurement Decisions Cannot Rely on Interchangeable Substitution


Although several calmodulin antagonists are commercially available — including W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), trifluoperazine (TFP), chlorpromazine (CPZ), and compound 48/80 — their divergent potency profiles, target selectivity windows, and cellular permeability characteristics preclude simple interchangeability in experimental workflows [1]. Calmidazolium exhibits nanomolar-range potency against brain CaM-dependent phosphodiesterase (IC50 = 10 nM), conferring >150-fold greater inhibitory strength compared to trifluoperazine, and approximately 25-fold higher potency than W-7 against CaM-activated myosin light chain kinase [2]. Crucially, these agents differ in competitive versus non-competitive inhibition mechanisms, as well as in their off-target profiles across Ca2+ pump isoforms and non-CaM-dependent enzymes [3]. Consequently, substitution with a lower-potency alternative may yield false-negative results in CaM-inhibition assays, while compounds with broader off-target activity can confound mechanistic interpretation of calcium-signaling pathways [4]. The quantitative evidence presented in Section 3 provides the comparative framework necessary for informed compound selection.

Calmidazolium Quantitative Comparative Evidence: Differentiated Potency, Target Engagement, and Functional Selectivity Data


Brain Calmodulin-Dependent Phosphodiesterase Inhibition: >150-Fold Potency Advantage Over Trifluoperazine

Calmidazolium exhibits substantially higher potency than trifluoperazine (TFP) as an inhibitor of brain Ca2+-calmodulin-dependent phosphodiesterase (PDE). Calmidazolium achieves an IC50 of 10 nM in this assay system, representing at least a 150-fold greater inhibitory potency compared to trifluoperazine . This potency differential establishes Calmidazolium as a preferred tool compound when maximal CaM-PDE inhibition is required at lower compound concentrations.

Calmodulin antagonism Phosphodiesterase inhibition Calcium signaling

Myosin Light Chain Kinase Inhibition: 25-Fold Potency Advantage Over W-7 in Purified Enzyme Assays

In direct comparative studies of Ca2+-calmodulin-induced myosin light chain kinase (MLCK) activation, Calmidazolium (IC50 = 1.0 μM) demonstrated 25-fold greater inhibitory potency than W-7 (IC50 = 25 μM), and 65-fold greater potency than chlorpromazine (CPZ, IC50 = 65 μM) [1]. This graded potency hierarchy was observed in purified enzyme preparations under standardized assay conditions.

Myosin light chain kinase Smooth muscle contraction Calmodulin inhibition

Skeletal Muscle SERCA1 Ca2+-ATPase Inhibition: 250-Fold Greater Potency Than W-7

Calmidazolium is among the most potent inhibitors of skeletal muscle sarcoplasmic reticulum Ca2+-ATPase (SERCA1 isoform), exhibiting an IC50 of 0.5 μM [1]. By comparison, W-7 was substantially less effective in the same assay system, requiring an IC50 of 125 μM to achieve equivalent inhibition — a 250-fold difference in potency [1]. Notably, this inhibition appears to be independent of calmodulin and proceeds through direct interaction with the Ca2+ pump, demonstrating isoform specificity (SERCA1 inhibition occurs while cerebellar ER SERCA2b is largely unaffected except by trifluoperazine) [1].

SERCA pump Sarcoplasmic reticulum Calcium homeostasis

Calpain I Inhibition: Calmidazolium Exhibits Higher Affinity Than Trifluoperazine and W-7

Dose-response studies evaluating inhibition of the Ca2+-dependent protease calpain I revealed a potency hierarchy across calmodulin antagonists: Calmidazolium (IC50 = 6.2 μM), trifluoperazine (IC50 = 130 μM), and W-7 (IC50 = 251 μM) [1]. These data indicate that Calmidazolium inhibits calpain I with approximately 21-fold higher affinity than trifluoperazine and 40-fold higher affinity than W-7. The authors note that these IC50 values reflect 10- to 600-fold lower affinities for calpain I than for calmodulin across these compounds, underscoring that off-target protease inhibition occurs at concentrations above those required for CaM antagonism [1].

Calpain protease Calcium-dependent proteolysis Calmodulin antagonist selectivity

Ca2+-Calmodulin-Dependent vs. Independent Enzyme Systems: Specificity Limitations Relative to Compound 48/80

A systematic comparison of Calmidazolium and compound 48/80 across multiple calmodulin-dependent and calmodulin-independent enzyme systems revealed important specificity distinctions. While both compounds were approximately equipotent in antagonizing the CaM-dependent fraction of brain PDE and erythrocyte Ca2+-transporting ATPase, Calmidazolium exhibited substantially greater inhibition of CaM-independent enzyme activities at comparable concentrations [1]. Specifically, inhibition of CaM-independent systems (including SR Ca2+-ATPase, Mg2+-ATPase, and Na+/K+-ATPase) occurred at considerably lower concentrations with Calmidazolium than with compound 48/80. Additionally, antagonism of proteolysis-induced stimulation of erythrocyte Ca2+-ATPase required a 32-fold higher concentration of compound 48/80 compared to that required for CaM-induced activation blockade, whereas Calmidazolium showed less discrimination between these activation modes [1].

Calmodulin specificity Off-target inhibition Enzyme selectivity

Adenylate Cyclase Inhibition: Competitive vs. Non-Competitive Mechanism Differentiation from W-7

In rat cerebellar membrane preparations, Ca2+-calmodulin-dependent adenylate cyclase activity was inhibited by Calmidazolium and trifluoperazine in an apparently competitive manner with respect to CaM, whereas W-7 produced non-competitive inhibition [1]. The potency of all three antagonists was strictly dependent on exogenous CaM concentration in the assay system. Furthermore, preincubation of membranes with exogenous CaM prior to antagonist addition substantially reduced the inhibitory efficacy of Calmidazolium and TFP, indicating that these compounds act by competing for CaM binding sites before CaM forms stable complexes with adenylate cyclase [1].

Adenylate cyclase cAMP signaling Calmodulin antagonism mechanism

Calmidazolium Research Applications: Evidence-Supported Scenarios for Procurement and Experimental Deployment


High-Potency In Vitro Calmodulin-Dependent Enzyme Inhibition Requiring Nanomolar Efficacy

Calmidazolium is indicated for in vitro biochemical assays where maximal inhibition of calmodulin-dependent enzymes is required at low compound concentrations. As demonstrated by its IC50 of 10 nM against brain CaM-dependent PDE — representing a ≥150-fold potency advantage over trifluoperazine — and its 25-fold greater MLCK inhibition compared to W-7 [1], Calmidazolium enables effective CaM antagonism at concentrations that minimize vehicle effects and compound solubility challenges. This scenario is particularly relevant for high-throughput screening assays, purified enzyme kinetics studies, and experiments where maintaining low DMSO concentrations is critical for assay integrity.

Skeletal Muscle Sarcoplasmic Reticulum Ca2+-ATPase (SERCA1) Pharmacological Studies

Investigators studying Ca2+ sequestration in skeletal muscle SR should consider Calmidazolium based on its demonstrated IC50 of 0.5 μM against the SERCA1 isoform — a potency level 250-fold greater than W-7 (IC50 = 125 μM) and 14-fold greater than calmodulin-binding peptide (IC50 = 7 μM) . This application scenario is supported by direct comparative evidence showing that Calmidazolium inhibits SERCA1 through a calmodulin-independent mechanism involving altered Ca2+ affinity and stabilization of the E1 conformational state. Researchers should note that Calmidazolium exhibits isoform specificity, with minimal effect on cerebellar ER SERCA2b, enabling targeted pharmacological dissection of SERCA isoform function.

TRPC6-Mediated Receptor-Operated Calcium Entry (ROCE) Pathway Investigation

Calmidazolium is a validated tool compound for studies of TRPC6-dependent Ca2+ signaling based on evidence that CaM inhibitors (Calmidazolium and trifluoperazine) abolish receptor-operated Ca2+ entry without affecting thapsigargin-operated Ca2+ entry in HEK-293 cells stably expressing TRPC6 . This functional selectivity for ROCE over store-operated calcium entry (SOCE) pathways provides researchers with a pharmacological strategy to discriminate between distinct Ca2+ influx routes in non-excitable cells. The evidence supports Calmidazolium deployment in experiments requiring dissection of receptor-mediated versus store-depletion-mediated Ca2+ entry mechanisms.

Cancer Stem-Like Cell and Apoptosis Induction Studies with Precedence in Murine Embryonal Carcinoma Models

Calmidazolium has established utility in cancer research applications involving apoptosis induction and growth inhibition of stem-like cancer cells. Evidence from murine embryonal carcinoma cell (ECC) studies demonstrates that Calmidazolium inhibits ECC growth through apoptosis induction and downregulation of stemness-related genes . This application scenario is further supported by data showing Calmidazolium-induced apoptosis-mediated cell death in HA59T hepatoma cells at concentrations between 1 and 15 μM, proceeding via Ca2+ release from ER stores in a phospholipase C-independent manner and subsequent Ca2+ influx through PKC-regulated pathways [1]. Researchers should note that Calmidazolium's dual activity as both a CaM antagonist and apoptosis inducer necessitates careful experimental controls to distinguish CaM-dependent signaling effects from cell death-related outcomes.

Quote Request

Request a Quote for Calmidazolium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.